molecular formula C12H16O7 B1611667 Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 80269-67-6

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Cat. No.: B1611667
CAS No.: 80269-67-6
M. Wt: 272.25 g/mol
InChI Key: VNMXZSWOKNCHAM-UHFFFAOYSA-N
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Description

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C12H16O7 and a molecular weight of 272.25 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with three carboxylate groups and one oxo group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate typically involves the esterification of 4-oxocyclohexane-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The oxo and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl 4-oxocyclohexane-1,1,2-tricarboxylate
  • Trimethyl 4-oxocyclohexane-1,1,4-tricarboxylate
  • Trimethyl 4-hydroxycyclohexane-1,1,3-tricarboxylate

Uniqueness

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-17-9(14)7-6-12(10(15)18-2,11(16)19-3)5-4-8(7)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXZSWOKNCHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCC1=O)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549331
Record name Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80269-67-6
Record name Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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